Alvameline tartrate
Description
Alvameline tartrate (C₉H₁₅N₅·C₄H₆O₆) is a muscarinic acetylcholine receptor (mAChR) modulator, specifically acting as a partial M1 agonist and M2/M3 antagonist . Its structure includes a tetrazole ring and a 1-methyl-1,2,3,6-tetrahydropyridine moiety, with the tartrate salt enhancing solubility and stability . The compound is also known by synonyms such as LU 25-109-T and 5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine tartrate .
Properties
CAS No. |
159792-14-0 |
|---|---|
Molecular Formula |
C13H21N5O6 |
Molecular Weight |
343.34 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H15N5.C4H6O6/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8;5-1(3(7)8)2(6)4(9)10/h5H,3-4,6-7H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
JHGFYOXAUPXDGA-LREBCSMRSA-N |
SMILES |
CCN1N=C(N=N1)C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CCN1N=C(N=N1)C2=CCCN(C2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCN1N=C(N=N1)C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Other CAS No. |
159792-14-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LU-25-109T; LU-25109T; LU 25 109T; LU 25109T |
Origin of Product |
United States |
Comparison with Similar Compounds
Alvameline Tartrate vs. Altinicline Maleate
This compound vs. Ladostigil Tartrate
- Ladostigil (D03239): A dual cholinesterase inhibitor and monoamine oxidase-B (MAO-B) inhibitor, enhancing acetylcholine levels and neuroprotection .
Pharmacokinetic and Formulation Profiles
This compound vs. Varenicline Salts
- Varenicline Tartrate/Oxalate: Both salts exhibit pharmacokinetic equivalence in humans, with similar absorption and tolerability . Implication for Alvameline: The tartrate salt was likely chosen for its physicochemical advantages (e.g., solubility, stability), as seen in sodium tartrate’s role in improving gel matrices in non-pharmaceutical contexts .
Clinical Outcomes and Discontinuation Factors
- Alvameline : Discontinued despite preclinical promise, possibly due to insufficient efficacy or adverse effects (e.g., M2/M3 antagonism causing peripheral side effects) .
- Comparators: Donepezil: A cholinesterase inhibitor approved for Alzheimer’s, demonstrating superior clinical tolerability and efficacy in enhancing cognition . Oxybutynin: An M3 antagonist for urinary incontinence, highlighting the challenge of balancing central vs.
Chemical and Structural Features
- Tartrate Advantage : Tartrate salts often improve bioavailability and stability, as evidenced by their use in both Alvameline and Ladostigil .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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